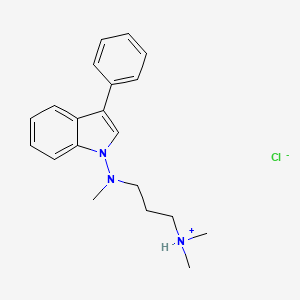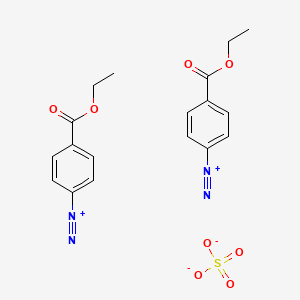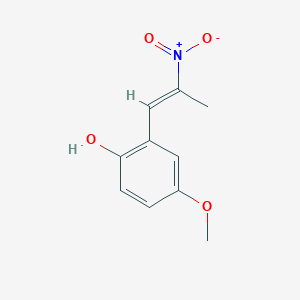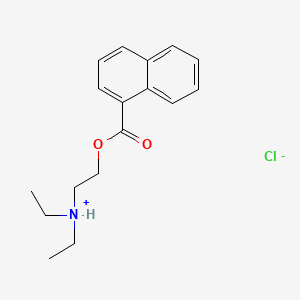
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester: is a chemical compound known for its unique structure and diverse applications. It is characterized by the presence of a benzimidazole ring fused with carbamic acid esters, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester typically involves the reaction of benzimidazole derivatives with dimethyl carbonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amines .
科学的研究の応用
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of carbonic anhydrase or other enzymes critical for cellular processes .
類似化合物との比較
Similar Compounds
Benzimidazole: A core structure in many pharmaceuticals.
Carbamic acid derivatives: Compounds with similar functional groups but different biological activities.
Uniqueness
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester stands out due to its dual functionality, combining the properties of benzimidazole and carbamic acid esters. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in research and industry .
特性
CAS番号 |
61837-78-3 |
|---|---|
分子式 |
C11H12N4O4 |
分子量 |
264.24 g/mol |
IUPAC名 |
methyl N-[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]carbamate |
InChI |
InChI=1S/C11H12N4O4/c1-18-10(16)12-6-3-4-7-8(5-6)14-9(13-7)15-11(17)19-2/h3-5H,1-2H3,(H,12,16)(H2,13,14,15,17) |
InChIキー |
WOJKDXOXXXLJPE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)


